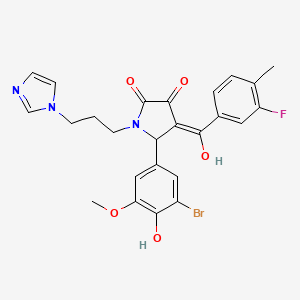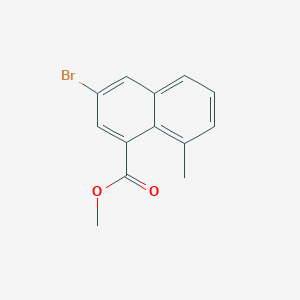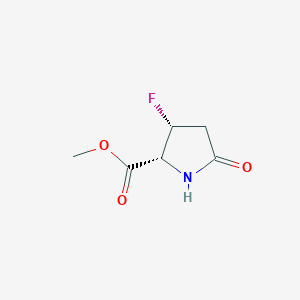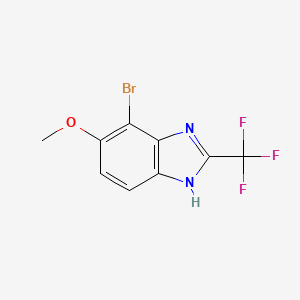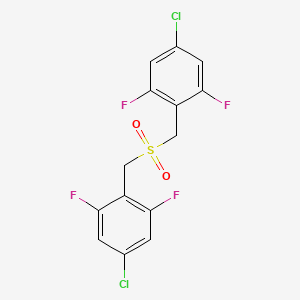![molecular formula C9H5F4NO3 B12863915 2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
2,6-Bis(difluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethoxy groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(difluoromethoxy)benzo[d]oxazole typically involves the introduction of difluoromethoxy groups onto a benzoxazole scaffold. One common method includes the reaction of a suitable benzoxazole precursor with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl triphenylphosphonium bromide in the presence of a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Bis(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the difluoromethoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the difluoromethoxy groups.
Applications De Recherche Scientifique
2,6-Bis(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry for drug development .
Comparaison Avec Des Composés Similaires
2,6-Diphenylbenzo[d]oxazole: This compound has phenyl groups instead of difluoromethoxy groups and is used in different applications, such as nonlinear optical materials.
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine: This compound features benzimidazole groups and is known for its coordination chemistry and biological properties.
Uniqueness: 2,6-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H5F4NO3 |
|---|---|
Poids moléculaire |
251.13 g/mol |
Nom IUPAC |
2,6-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-1-2-5-6(3-4)16-9(14-5)17-8(12)13/h1-3,7-8H |
Clé InChI |
YATHOGZBFKYQQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)F)OC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


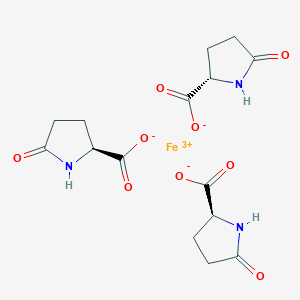

![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)



